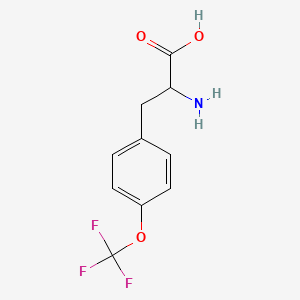

4-(Trifluoromethoxy)-DL-phenylalanine

説明

Evolution and Significance of Fluorine in Amino Acid Modification

The introduction of fluorine into amino acid structures has revolutionized the design of therapeutic agents and biological probes. nih.gov This is largely due to the unique physicochemical properties of the fluorine atom, which can dramatically alter the biological activity and stability of the parent molecule. numberanalytics.com Over the past few decades, advancements in synthetic methodologies have enabled the production of a wide range of fluorinated amino acids, facilitating their application in diverse fields such as drug development and PET imaging. numberanalytics.comnih.gov

The substitution of hydrogen with fluorine, the most electronegative element, can profoundly impact a molecule's properties. tandfonline.comnih.gov The small van der Waals radius of fluorine (1.47 Å) allows it to act as a bioisostere of a hydrogen atom (1.20 Å) with minimal steric perturbation. nih.govresearchgate.net However, its high electronegativity alters the electronic distribution within the molecule, which can affect pKa, dipole moment, and chemical reactivity. tandfonline.comnih.gov The carbon-fluorine (C-F) bond is exceptionally strong, contributing to increased metabolic stability by blocking sites susceptible to oxidative metabolism. tandfonline.comwikipedia.org Furthermore, the introduction of fluorine can enhance lipophilicity, which may improve a drug's ability to cross cell membranes and increase its bioavailability. wikipedia.orgmdpi.com

The deliberate incorporation of fluorine into amino acids is a key strategy for fine-tuning their biological function. acs.org By replacing hydrogen atoms with fluorine, chemists can modulate properties such as acidity, basicity, and lipophilicity. numberanalytics.com This allows for the rational design of peptides and proteins with enhanced stability, improved efficacy, and better pharmacokinetic profiles. numberanalytics.comnih.gov For instance, fluorinated amino acids can be used to create more stable peptide-based drugs that are resistant to enzymatic degradation. umich.edunih.govspringernature.com They are also instrumental in developing enzyme inhibitors and probes for studying protein structure and function. nih.govresearchgate.net

The Trifluoromethoxy Group (-OCF3) as a Key Pharmacophore

The trifluoromethoxy (-OCF3) group has gained considerable attention in medicinal chemistry as a valuable pharmacophore. mdpi.combohrium.com Its unique combination of electronic and steric properties can significantly enhance the drug-like characteristics of a molecule. mdpi.com

The trifluoromethoxy group is one of the most lipophilic substituents, which can improve a compound's ability to permeate biological membranes. mdpi.com It also confers exceptional metabolic stability due to the strength of the C-F bonds and the electron-withdrawing nature of the fluorine atoms, which makes the group resistant to enzymatic degradation. mdpi.com The steric bulk of the -OCF3 group can also influence the conformation of a molecule, which can in turn affect its binding affinity to biological targets.

Both the trifluoromethoxy (-OCF3) and trifluoromethyl (-CF3) groups are widely used in drug design to enhance molecular properties. mdpi.com While both increase lipophilicity, the trifluoromethoxy group is generally considered more lipophilic. mdpi.com The trifluoromethyl group is a strong electron-withdrawing substituent that can improve interactions with biological targets. mdpi.com In contrast, the trifluoromethoxy group, while also electron-withdrawing, has a less pronounced effect on the electron density of an attached aromatic ring due to the opposing resonance effect of the oxygen atom. This can lead to different electronic properties and potentially different biological activities.

Table 1: Comparison of Physicochemical Properties of Trifluoromethoxy and Trifluoromethyl Groups

| Property | Trifluoromethoxy (-OCF3) | Trifluoromethyl (-CF3) |

|---|---|---|

| Hansch π Parameter | +1.04 mdpi.com | +0.88 mdpi.com |

| Electron Effect | Strong electron-withdrawing mdpi.com | Strong electron-withdrawing mdpi.com |

| Metabolic Stability | High mdpi.com | High mdpi.com |

| Lipophilicity | Higher mdpi.com | High mdpi.com |

Structure

3D Structure

特性

IUPAC Name |

2-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO3/c11-10(12,13)17-7-3-1-6(2-4-7)5-8(14)9(15)16/h1-4,8H,5,14H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZXUCQCJZKJMIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70395511 | |

| Record name | 4-(Trifluoromethoxy)-DL-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70395511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174732-57-1 | |

| Record name | 4-(Trifluoromethoxy)-DL-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70395511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Trifluoromethoxy Dl Phenylalanine and Its Enantiomers

Chemical Synthesis Approaches for Trifluoromethoxy-Substituted Phenylalanines

The synthesis of trifluoromethoxy-substituted phenylalanines presents a unique set of challenges, primarily centered on the efficient and selective introduction of the -OCF3 moiety onto the aromatic ring of a phenylalanine precursor.

Development of Efficient Routes for the Introduction of the Trifluoromethoxy Moiety

The introduction of the trifluoromethoxy group onto aromatic rings is a non-trivial synthetic step. Unlike the more common trifluoromethyl group, the trifluoromethoxy moiety cannot be introduced via simple nucleophilic substitution with trifluoromethoxide due to the instability of the anion. Consequently, specialized reagents and reaction conditions have been developed.

Recent advances have focused on several key strategies:

From Phenols: A common approach involves the conversion of a corresponding phenol (B47542) precursor, such as L-tyrosine or a derivative. This can be achieved through a multi-step process involving chlorination to form a trichloromethyl ether, followed by a halogen exchange reaction with reagents like antimony trifluoride (SbF3).

Electrophilic Trifluoromethoxylation: The development of electrophilic trifluoromethoxylating reagents, such as those based on hypervalent iodine(III) (e.g., Togni and Umemoto-type reagents), has provided a more direct route. These reagents can convert phenols or other nucleophilic aromatic substrates into their trifluoromethoxy-containing counterparts under milder conditions.

Radical-Based Strategies: Radical trifluoromethoxylation has also emerged as a powerful tool, expanding the range of substrates that can be functionalized.

Transition-Metal Catalyzed Cross-Coupling: Silver-mediated cross-coupling reactions of trifluoromethoxide with aryl stannanes or arylboronic acids have been reported, offering a pathway to form the Caryl–OCF3 bond. acs.org This approach could be adapted to suitably functionalized phenylalanine precursors.

A notable method involves the O-trifluoromethylation of N-aryl-N-hydroxylamines followed by a thermally induced intramolecular rearrangement. This strategy provides access to ortho-trifluoromethoxylated anilines, which could serve as precursors for the synthesis of phenylalanine analogs.

Multi-step Synthetic Sequences for 4-(Trifluoromethoxy)-DL-phenylalanine Analogues

The synthesis of this compound and its analogues typically involves a multi-step sequence. A common strategy is the Erlenmeyer azalactone synthesis, which involves the condensation of 4-(trifluoromethoxy)benzaldehyde (B1346576) with N-acetylglycine to form an azalactone intermediate. Subsequent reduction and hydrolysis of the azalactone yield the desired racemic amino acid. nbinno.com

Another versatile approach is the alkylation of a glycine (B1666218) enolate equivalent with a suitable 4-(trifluoromethoxy)benzyl halide. For instance, the benzophenone (B1666685) imine of a glycine ester can be deprotonated and reacted with 4-(trifluoromethoxy)benzyl bromide to introduce the desired side chain. beilstein-journals.org

Furthermore, transition-metal catalyzed cross-coupling reactions, such as the Negishi cross-coupling, have been employed for the synthesis of fluorinated phenylalanine derivatives. nbinno.comnih.gov This methodology could be applied by coupling a zinc homoenolate of a protected iodoalanine with a 4-(trifluoromethoxy)aryl halide. nbinno.com

Enantioselective Synthesis of 4-(Trifluoromethoxy)-Phenylalanine Stereoisomers

The biological activity of chiral molecules is often dependent on their stereochemistry, making the development of enantioselective synthetic methods for the individual stereoisomers of 4-(Trifluoromethoxy)-phenylalanine a critical area of research.

Asymmetric Catalysis for Chiral Fluorinated Amino Acids

Asymmetric catalysis has emerged as a powerful tool for the synthesis of enantioenriched fluorinated amino acids, offering efficient and atom-economical routes to these valuable compounds.

Transition-metal catalysis has been widely applied to the asymmetric synthesis of fluorinated amino acids. Key strategies that could be adapted for the synthesis of 4-(Trifluoromethoxy)-phenylalanine enantiomers include:

Asymmetric Hydrogenation: The asymmetric hydrogenation of a prochiral α,β-dehydroamino acid precursor containing the 4-(trifluoromethoxy)phenyl moiety is a highly effective method. Chiral phosphine (B1218219) ligands, in conjunction with rhodium or iridium catalysts, can induce high levels of enantioselectivity in the reduction of the double bond to afford the desired chiral amino acid.

Palladium-Catalyzed Allylic Alkylation: Asymmetric allylic alkylation of a glycine Schiff base with a suitable allylic substrate can be used to construct the chiral center.

Metallaphotoredox Catalysis: Recent advancements in metallaphotoredox catalysis have enabled the conversion of natural amino acids, such as serine, into a wide array of optically pure unnatural amino acids through cross-electrophile coupling. beilstein-journals.org This approach could potentially be leveraged for the synthesis of 4-(Trifluoromethoxy)-phenylalanine.

| Catalyst System | Reaction Type | Substrate | Enantioselectivity (ee) |

| [Rh(COD)2]BF4 / Chiral Phosphine Ligand | Asymmetric Hydrogenation | α,β-Dehydroamino Acid | High |

| Pd(OAc)2 / Chiral Ligand | Allylic Alkylation | Glycine Schiff Base | Variable |

| Ir(III) photocatalyst / Ni catalyst | Cross-Electrophile Coupling | Serine derivative | High |

Organocatalysis provides a complementary approach to transition-metal catalysis for the enantioselective synthesis of chiral amino acids, often utilizing small organic molecules as catalysts.

Key organocatalytic strategies applicable to the synthesis of 4-(Trifluoromethoxy)-phenylalanine enantiomers include:

Phase-Transfer Catalysis: The asymmetric alkylation of a glycine Schiff base under phase-transfer conditions using chiral quaternary ammonium (B1175870) salts derived from Cinchona alkaloids is a well-established method for the synthesis of unnatural α-amino acids. The choice of the Cinchona alkaloid derivative can direct the stereochemical outcome, allowing access to either the (R)- or (S)-enantiomer.

Enamine Catalysis: Chiral secondary amines can catalyze the enantioselective α-functionalization of aldehydes. This approach could be used to introduce the 4-(trifluoromethoxy)benzyl group to a suitable aldehyde precursor, which can then be converted to the desired amino acid.

Brønsted Acid Catalysis: Chiral phosphoric acids have been shown to be effective catalysts for a variety of enantioselective transformations, including the Strecker reaction of imines to produce α-amino nitriles, which are precursors to α-amino acids.

| Catalyst Type | Reaction Type | Key Intermediate | Stereochemical Control |

| Chiral Quaternary Ammonium Salt | Phase-Transfer Alkylation | Glycine Schiff Base Enolate | Catalyst-dependent (R or S) |

| Chiral Secondary Amine | Enamine Catalysis | Enamine from Aldehyde | Catalyst-dependent |

| Chiral Phosphoric Acid | Strecker Reaction | Iminium Ion | Catalyst-dependent |

Biocatalytic and Chemo-Enzymatic Pathways to D- and L-Phenylalanine Derivatives

Biocatalysis has emerged as a powerful tool for the synthesis of chiral compounds, offering high enantioselectivity and mild reaction conditions. Chemo-enzymatic approaches, which combine the strengths of chemical and enzymatic transformations, provide versatile routes to complex molecules like this compound.

Enzyme Engineering and Cascade Biotransformations for Phenylalanine Derivatives

The natural substrate specificity of enzymes can be a limitation in the synthesis of non-canonical amino acids. However, modern protein engineering techniques, such as directed evolution and site-directed mutagenesis, have enabled the tailoring of enzymes to accept and process non-natural substrates. This has been particularly successful in the context of enzymes involved in amino acid biosynthesis, such as aminotransferases and phenylalanine ammonia (B1221849) lyases (PALs).

Engineered aminotransferases have been developed to catalyze the asymmetric amination of prochiral ketones, including substituted phenylpyruvates, to yield the corresponding D- or L-amino acids with high enantiomeric excess. For instance, an engineered aminotransferase could potentially be used to convert 4-(trifluoromethoxy)phenylpyruvic acid into either D- or L-4-(trifluoromethoxy)phenylalanine. The efficiency of such a process can be significantly enhanced through cascade biotransformations. In a cascade system, multiple enzymatic reactions are carried out in a single pot, often with cofactor regeneration systems, to drive the reaction towards the desired product.

A hypothetical enzymatic cascade for the synthesis of L-4-(trifluoromethoxy)phenylalanine could involve the following steps:

Aldol Condensation: An engineered aldolase (B8822740) could catalyze the condensation of a suitable benzaldehyde (B42025) derivative with pyruvate (B1213749) to form a precursor molecule.

Dehydration: A dehydratase would then convert this intermediate into 4-(trifluoromethoxy)phenylpyruvic acid.

Reductive Amination: Finally, an engineered phenylalanine dehydrogenase or a transaminase, coupled with a cofactor regeneration enzyme like glucose dehydrogenase, would convert the keto acid into the target amino acid.

The table below illustrates the potential enzymes and their roles in such a cascade.

| Step | Enzyme Class | Substrate | Product |

| 1 | Aldolase (Engineered) | 4-(Trifluoromethoxy)benzaldehyde + Pyruvate | 4-hydroxy-4-(4-(trifluoromethoxy)phenyl)-2-oxobutanoate |

| 2 | Dehydratase | 4-hydroxy-4-(4-(trifluoromethoxy)phenyl)-2-oxobutanoate | 4-(Trifluoromethoxy)phenylpyruvic acid |

| 3 | Phenylalanine Dehydrogenase (Engineered) + Glucose Dehydrogenase | 4-(Trifluoromethoxy)phenylpyruvic acid + NH₃ + NADH | L-4-(Trifluoromethoxy)phenylalanine + NAD⁺ |

Phenylalanine ammonia lyases (PALs) are another important class of enzymes that have been engineered for the synthesis of phenylalanine derivatives. PALs catalyze the reversible addition of ammonia to cinnamic acids. frontiersin.org By engineering the active site of a PAL, its substrate scope can be expanded to accept substituted cinnamic acids, such as 4-(trifluoromethoxy)cinnamic acid, to produce the corresponding L-phenylalanine derivative. frontiersin.org The reverse reaction, the deamination of L-phenylalanine derivatives, can also be exploited in kinetic resolutions to obtain the D-enantiomer.

Research has demonstrated the successful application of multi-enzyme cascade processes for the synthesis of various D- and L-phenylalanine derivatives. science.govnih.govresearchgate.net These one-pot reactions offer advantages in terms of process efficiency and reduced waste generation. researchgate.net

Genetic Encoding of Non-Canonical Phenylalanine Analogues

The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins is a powerful technique for probing and engineering protein function. This is achieved by expanding the genetic code of an organism to assign a specific codon, typically a nonsense codon like the amber stop codon (TAG), to a particular ncAA. This requires an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that is specific for the ncAA and does not cross-react with the host's endogenous synthetases and tRNAs.

Engineered pyrrolysyl-tRNA synthetase (PylRS) mutants have shown remarkable promiscuity, enabling the genetic incorporation of a wide range of phenylalanine derivatives with substitutions at the ortho, meta, and para positions. acs.orgacs.org Studies have successfully incorporated various meta-substituted phenylalanine derivatives, including those with trifluoromethyl groups, into proteins in Escherichia coli using a single PylRS mutant. acs.orgnih.gov This demonstrates the potential for genetically encoding 4-(trifluoromethoxy)phenylalanine.

The process for genetic encoding of 4-(trifluoromethoxy)phenylalanine would involve:

Engineering a specific aaRS: A mutant PylRS or another orthogonal synthetase would be evolved or designed to specifically recognize and activate 4-(trifluoromethoxy)phenylalanine.

Co-expression: The engineered aaRS and its cognate suppressor tRNA are co-expressed in a host organism (e.g., E. coli).

Supplementation: 4-(Trifluoromethoxy)-L-phenylalanine is added to the growth medium.

Protein Expression: A gene of interest containing an in-frame amber codon at the desired position is expressed. The engineered aaRS charges its tRNA with 4-(trifluoromethoxy)phenylalanine, and this complex recognizes the amber codon, leading to the incorporation of the ncAA into the protein.

The table below summarizes key components and their functions in the genetic encoding of a non-canonical phenylalanine analogue.

| Component | Function | Example |

| Orthogonal Aminoacyl-tRNA Synthetase (aaRS) | Specifically recognizes and activates the non-canonical amino acid. | Engineered Pyrrolysyl-tRNA Synthetase (PylRS) |

| Orthogonal tRNA | Is acylated by the engineered aaRS and recognizes a specific codon (e.g., amber stop codon). | Suppressor tRNAPyl |

| Non-Canonical Amino Acid (ncAA) | The amino acid to be incorporated into the protein. | 4-(Trifluoromethoxy)-L-phenylalanine |

| Target Gene with Amber Codon | The gene encoding the protein of interest with a TAG codon at the desired incorporation site. | Gene for a fluorescent protein with a specific residue replaced by TAG. |

While direct experimental evidence for the genetic incorporation of 4-(trifluoromethoxy)phenylalanine is emerging, the successful incorporation of structurally similar analogues like trifluoromethyl-phenylalanine strongly suggests its feasibility. oregonstate.eduoregonstate.edu The development of an efficient orthogonal synthetase for this specific amino acid remains a key area of research. oregonstate.eduoregonstate.edu

Biological Activity and Mechanistic Insights of 4 Trifluoromethoxy Dl Phenylalanine Derivatives

Modulation of Peptide and Protein Properties by Fluorinated Phenylalanines

The incorporation of fluorinated phenylalanine derivatives, including those with a trifluoromethoxy group, into peptides and proteins can significantly alter their structural and functional characteristics. These alterations stem from the electronic and steric properties of the fluorinated substituent.

Impact on Protein Folding, Stability, and Function

The substitution of phenylalanine with fluorinated analogues can have a substantial impact on protein folding and stability. The increased hydrophobicity of fluorinated side chains is a key factor in this regard. nih.gov This "fluoro-stabilization effect" can enhance the thermal and chemical stability of proteins. nih.gov For instance, the replacement of natural hydrocarbon amino acids with (S)-pentafluorophenylalanine has been shown to improve protein stability, which is advantageous for the development of therapeutic proteins and peptide-based vaccines with increased shelf lives. nih.gov

Fluorinated aromatic amino acids can also influence protein function by altering enzymatic activity as a result of enhanced protein stability. nih.gov The precise effect on stability and function is dependent on the position and number of fluorine atoms within the amino acid structure. nih.gov

| Fluorinated Phenylalanine Analogue | Impact on Protein Stability | Reference |

| (S)-Pentafluorophenylalanine | Increased thermal and chemical stability | nih.gov |

| General Fluorinated Phenylalanines | Can enhance stability towards proteolysis | Not specified |

Influence on Protein-Ligand and Protein-Protein Interactions

The electronic properties of fluorinated phenylalanines play a crucial role in modulating protein-ligand and protein-protein interactions. While the increased hydrophobicity of these analogues can enhance binding affinity, their electron-withdrawing nature can destabilize cation-π interactions. nih.gov Cation-π interactions, which occur between the electron-rich aromatic ring of an amino acid and a positively charged group, are important for many biological recognition events.

The incorporation of fluorinated amino acids provides a valuable tool for probing protein structure and interactions using techniques like 19F NMR. nih.gov This allows for the detailed study of protein-protein and protein-ligand interactions, contributing to a better understanding of metabolic processes. nih.gov A derivative of 4-(Trifluoromethoxy)-L-phenylalanine, specifically N-{2-[4-(Trifluoromethoxy)phenoxy]}acetoyl-L-phenylalanine, has been studied in complex with the CYP102A1 Haem Domain, providing structural insights into its binding interactions. rcsb.org

Investigation of Enzyme Inhibition and Selectivity

Fluorinated phenylalanine derivatives have been investigated as inhibitors of various enzymes due to their ability to mimic natural substrates while possessing altered electronic and steric properties that can lead to potent and selective inhibition.

Elucidation of Inhibitory Mechanisms against Specific Enzymes

The trifluoromethyl group, present in analogues of 4-(Trifluoromethoxy)-DL-phenylalanine, is a key feature in the design of enzyme inhibitors. For example, phenylalanine-derived trifluoromethyl ketones have been synthesized for use in oxidation catalysis, highlighting the reactivity of this functional group. nih.gov Furthermore, the incorporation of fluorinated phenylalanine derivatives into peptide-based inhibitors has been shown to have a profound effect on inhibitor potency and selectivity, particularly for enzymes like the proteasome. nih.gov

Case Studies: Lysine Methyltransferase and Carboxypeptidase A Interactions with Phenylalanine Analogues

Lysine Methyltransferase (KMT) Inhibition: Lysine methyltransferases are a class of enzymes that play a critical role in epigenetic regulation and have emerged as important drug targets. nih.gov The development of selective KMT inhibitors is an active area of research. While specific studies on this compound as a KMT inhibitor are not prevalent, the general strategy of using amino acid analogues to target the substrate-binding site is well-established. For instance, various small molecules have been designed to inhibit KMTs like G9a, SUV420H1/H2, and DOT1L. nih.govsigmaaldrich.comrndsystems.com These inhibitors often work by competing with the natural lysine substrate.

Carboxypeptidase A (CPA) Inhibition: Carboxypeptidase A is a well-studied zinc-containing metalloprotease. Several phenylalanine analogues have been designed and evaluated as inhibitors of CPA. For example, N-(Hydroxyaminocarbonyl)phenylalanine was designed as a competitive inhibitor of CPA, with the D-configuration showing higher potency than the L-configuration. nih.gov Another study reported on N-(2-chloroethyl)-N-methylphenylalanine as a mechanism-based inactivator of CPA, where the (R)-isomer was more potent. nih.gov These studies demonstrate that modifications to the phenylalanine structure can lead to effective inhibition of CPA.

| Phenylalanine Analogue | Enzyme Target | Inhibition Type | Ki or IC50 Value |

| N-(Hydroxyaminocarbonyl)phenylalanine (D-isomer) | Carboxypeptidase A | Competitive | 1.54 µM |

| N-(Hydroxyaminocarbonyl)phenylalanine (racemic) | Carboxypeptidase A | Competitive | 2.09 µM |

| BIX-01294 | G9a (a Lysine Methyltransferase) | Competitive | 1.7 µM (IC50) |

| A-196 | SUV420H1 | Competitive | 25 nM (IC50) |

Receptor Interaction and Binding Affinity Characterization

The interaction of phenylalanine derivatives with receptors is crucial for their potential therapeutic applications. The introduction of fluorine can modulate receptor binding affinity and selectivity. For instance, the synthesis of 4-4-(anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives has led to potent anti-gram-positive bacterial agents, suggesting specific interactions with bacterial targets. nih.gov

Furthermore, the study of bicalutamide analogues, which include a trifluoromethylphenyl group, for the treatment of prostate cancer highlights the importance of this moiety in receptor binding and antiproliferative activity. mdpi.com While direct studies on the receptor interactions of this compound are limited, the existing literature on related compounds underscores the potential for this molecule to interact with various biological receptors, and that the trifluoromethoxy group can significantly influence these interactions.

Structural and Dynamic Aspects of Ligand-Receptor Interactions

The incorporation of fluorinated moieties, such as the trifluoromethoxy group, into phenylalanine derivatives can significantly influence their interactions with biological receptors. The unique physicochemical properties of fluorine, including its high electronegativity and the strength of the carbon-fluorine bond, can alter the electronic and conformational landscape of the molecule, thereby modulating its binding affinity and specificity. nih.gov

Molecular docking studies are instrumental in predicting the binding modes and affinities of ligands with their target receptors. researchgate.net These computational methods provide insights into how the trifluoromethoxy group of this compound might orient itself within the binding pocket of a receptor. The interaction is often stabilized by a combination of forces, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions. researchgate.net For instance, hydrogen bonds are crucial for the proper orientation of a compound within a receptor's active site, maximizing favorable interactions. researchgate.net

Molecular dynamics simulations offer a more dynamic perspective, revealing how the ligand-receptor complex behaves over time. researchgate.netnih.gov These simulations can elucidate conformational changes in both the ligand and the receptor upon binding, providing a deeper understanding of the binding mechanism. researchgate.netnih.gov The trifluoromethoxy group, due to its size and electronic properties, can induce specific conformational shifts that may enhance or diminish the biological activity of the parent compound.

Computational and Experimental Analysis of Binding Energy Contributions of Fluorinated Moieties

Computational methods, such as ab initio quantum mechanical calculations, are employed to quantify the energetic contributions of fluorinated groups to ligand-receptor binding. nih.gov These calculations can determine the change in Gibbs free energy (ΔG) upon binding, providing a measure of the interaction's strength. nih.gov Studies on fluorinated phenylalanine analogs have shown that increasing the number of fluorine atoms can lead to a linear decrease in the binding energy, particularly in cation-π interactions. nih.gov

The trifluoromethoxy group is considered a highly lipophilic substituent, which can enhance the hydrophobic interactions between the ligand and the receptor. researchgate.net This increased lipophilicity can contribute favorably to the binding energy. researchgate.netresearchgate.net Furthermore, the strong electron-withdrawing nature of the trifluoromethoxy group can influence the electronic distribution of the aromatic ring, potentially modulating electrostatic interactions within the binding site. researchgate.net

Table 1: Calculated Binding Energy Contributions of Fluorinated Phenylalanine Analogs

| Phenylalanine Analog | Cation | ΔG (kcal/mol) | % of Native Phe Binding Potential |

| Tri-fluorinated Phenylalanine | Generic Cation | - | ~40-60% |

| Penta-fluoro Phenylalanine | Generic Cation | - | ~12-34% |

This table is illustrative and based on general findings for fluorinated phenylalanine analogs, as specific data for this compound was not found in the search results. nih.gov

Metabolic Fate and Biotransformation Pathways of Phenylalanine Derivatives

Identification and Characterization of Metabolites

The metabolic fate of phenylalanine derivatives is of significant interest in drug development, as it determines the compound's half-life and potential for generating active or toxic metabolites. Biotransformation reactions, which are enzymatic modifications of xenobiotics, play a crucial role in the metabolism of these compounds. ljmu.ac.uk These reactions are broadly classified into Phase I (functionalization) and Phase II (conjugation) reactions. ljmu.ac.uk

For phenylalanine derivatives, Phase I reactions often involve hydroxylation, demethylation, or deamination, catalyzed primarily by cytochrome P450 enzymes. The presence of a trifluoromethoxy group can influence these pathways. The high strength of the C-F bond can make the trifluoromethoxy group resistant to metabolic cleavage. researchgate.net

Phase II reactions typically involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules such as glucuronic acid, sulfate, or glutathione. These conjugation reactions increase the water solubility of the compound, facilitating its excretion.

While specific metabolites of this compound have not been detailed in the provided search results, general metabolic pathways for phenylalanine suggest that potential metabolites could include hydroxylated and conjugated forms of the parent compound.

Pharmacological Activities of Phenylalanine Derivatives

Antimicrobial and Antiviral Efficacy and Mode of Action

Antimicrobial Activity:

Certain phenylalanine derivatives have demonstrated promising antimicrobial activity, particularly against Gram-positive bacteria. rsc.orgchemrxiv.org The proposed mechanism of action often involves the disruption of the bacterial cell membrane. mdpi.com The amphiphilic nature of some of these derivatives allows them to insert into the lipid bilayer, leading to increased membrane permeability, leakage of cellular contents, and ultimately, cell death. mdpi.com

The introduction of fluorine atoms can enhance the antibacterial efficacy. For example, Fmoc-4-F-Phe has been shown to effectively inhibit the growth of Streptococcus mutans by increasing reactive oxygen species (ROS) levels and disrupting bacterial morphology. nih.gov Some trifluoromethyl-substituted pyrazole derivatives containing a phenylalanine-like scaffold have also exhibited potent activity against various Gram-positive strains, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov

Table 2: Antimicrobial Activity of a Phenylalanine Derivative

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) (μg/mL) |

| Trisubstituted aniline derivative (79) | Various Gram-positive bacteria | 0.78 |

This table is based on findings for a trifluoromethyl phenyl derived pyrazole and is intended to be illustrative of the potential antimicrobial activity of related compounds. nih.gov

Antiviral Activity:

Phenylalanine derivatives are also being explored as potential antiviral agents. One area of focus is the inhibition of the HIV-1 capsid (CA) protein, which is crucial for multiple stages of the viral life cycle. nih.gov Derivatives of the lead compound PF-74, which has a phenylalanine core, have been synthesized and shown to inhibit HIV-1 replication. nih.gov These compounds are thought to bind to the CA protein, interfering with its assembly and function. nih.gov

The mode of antiviral action is highly dependent on the specific virus and the molecular target. For enveloped viruses, some derivatives might interfere with the fusion of the viral and host cell membranes. youtube.com For other viruses, the target could be a viral enzyme, such as a protease or polymerase, where the phenylalanine derivative acts as a competitive or non-competitive inhibitor. youtube.com

Potential as Therapeutic Agents for Diverse Disease Areas

The incorporation of the trifluoromethoxy moiety into the structure of DL-phenylalanine has been explored as a strategy to develop novel therapeutic agents with potential applications in a range of disease areas. The unique properties conferred by the -OCF₃ group, such as high lipophilicity and metabolic stability, make this compound an attractive building block in medicinal chemistry. Research has focused on synthesizing derivatives and evaluating their biological activities, with promising results emerging in the fields of inflammation and pain management.

One notable area of investigation involves the development of dipeptide derivatives incorporating 4-(trifluoromethoxy)phenylalanine. A study focused on the synthesis and pharmacological evaluation of a dipeptide, L-alanyl-p-trifluoromethoxy-DL-phenylalanine methyl ester hydrochloride, revealed significant biological activity. This derivative demonstrated both anti-inflammatory and analgesic properties in preclinical models.

The anti-inflammatory effects were assessed using the carrageenan-induced paw edema model in rats, a standard method for evaluating acute inflammation. The results indicated that the dipeptide derivative exhibited a dose-dependent reduction in paw swelling, suggesting a potent anti-inflammatory effect. The mechanism of this activity is thought to be linked to the inhibition of inflammatory mediators.

In addition to its anti-inflammatory properties, the same dipeptide derivative was evaluated for its analgesic potential using the acetic acid-induced writhing test in mice. This test is commonly used to screen for peripherally acting analgesics. The study found that the compound significantly reduced the number of writhes, indicating a notable analgesic effect.

These findings highlight the potential of this compound derivatives as leads for the development of new drugs targeting inflammatory conditions and pain. The research underscores how modifying the phenylalanine structure with a trifluoromethoxy group can yield compounds with valuable pharmacological activities.

Research Findings on L-alanyl-p-trifluoromethoxy-DL-phenylalanine methyl ester hydrochloride

| Biological Activity | Assay Model | Key Findings | Potential Therapeutic Area |

| Anti-inflammatory | Carrageenan-induced rat paw edema | Dose-dependent reduction in paw edema | Inflammatory Conditions |

| Analgesic | Acetic acid-induced writhing in mice | Significant reduction in the number of writhes | Pain Management |

Applications of 4 Trifluoromethoxy Dl Phenylalanine in Advanced Chemical Biology and Medicinal Research

Molecular Probes for Spectroscopic and Imaging Studies

The fluorine atoms in 4-(Trifluoromethoxy)-DL-phenylalanine provide a powerful spectroscopic handle, enabling detailed studies of molecular interactions and protein dynamics without significantly altering the native structure.

Utilization as ¹⁹F NMR Probes for Conformational and Interaction Analysis

¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is a highly effective technique for studying protein structure and dynamics, largely because the ¹⁹F nucleus is exceptionally sensitive to its local environment and there are no background signals in biological systems. nih.govnih.gov The incorporation of fluorinated amino acids like this compound (OCF₃Phe) serves as a site-specific probe to monitor conformational changes. nih.govnih.gov

Researchers have successfully incorporated phenylalanine analogs such as p-OCF₃-Phe and p-CF₃-Phe into proteins. nih.gov These probes allow for the detection of subtle protein conformational changes that occur upon ligand binding or during enzymatic reactions. nih.govresearchgate.net For instance, the site-specific incorporation of 4-trifluoromethyl-L-phenylalanine (tfmF), a closely related compound, has been used to study substrate and inhibitor binding by monitoring changes in the ¹⁹F NMR chemical shifts. nih.govresearchgate.net

While both tfmF and OCF₃Phe are effective ¹⁹F NMR probes, they exhibit different properties. Studies comparing these probes have shown that incorporating OCF₃Phe can yield NMR resonances with high signal-to-noise. biorxiv.org However, the chemical shift dispersion for OCF₃Phe is reduced compared to that of tfmF, which may influence the choice of probe depending on the specific application. biorxiv.org

Table 1: Comparison of Fluorinated Phenylalanine ¹⁹F NMR Probes

| Probe Name | Chemical Group | Key Characteristics |

|---|---|---|

| 4-(Trifluoromethoxy)-L-phenylalanine | -OCF₃ | High signal-to-noise ratio. biorxiv.org |

| 4-(Trifluoromethyl)-L-phenylalanine | -CF₃ | High sensitivity to local environment; larger chemical shift dispersion. nih.govbiorxiv.org |

| 4-Fluoro-L-phenylalanine | -F | Used to map conformational changes triggered by phosphorylation and mutations. nih.gov |

Development of Photoaffinity Probes for Ligand-Receptor Elucidation

Photoaffinity labeling (PAL) is a powerful method used to identify and map the binding sites of ligands within their target proteins. nih.govtaylorandfrancis.com This technique involves a probe equipped with a photoreactive group that, upon activation by light, forms a covalent bond with the interacting protein. nih.govnih.gov Aryldiazirines, particularly trifluoromethylphenyl diazirine derivatives, are favored as photoreactive moieties due to their chemical stability and high reactivity upon photoactivation. nih.gov

The general design of a photoaffinity probe includes:

A specificity unit that recognizes and binds to the target protein.

A photoreactive group (e.g., trifluoromethylphenyl diazirine) for covalent cross-linking. nih.gov

A reporter tag (e.g., biotin (B1667282) or a fluorescent dye) for detection and isolation of the protein-probe complex. nih.gov

Phenylalanine derivatives containing a trifluoromethyldiazirine group, known as Photo-Phe, are used as building blocks in peptides and small molecules to allow for photoaffinity labeling of cellular targets. sigmaaldrich.com While the direct application of this compound in this context is not extensively documented in the provided search results, the established use of structurally similar trifluoromethylated phenylalanine derivatives highlights the potential of fluorinated phenylalanines in creating sophisticated photoaffinity probes to elucidate ligand-receptor interactions. nih.govsigmaaldrich.comchimia.ch

Advanced Peptide and Peptidomimetic Design

Incorporating non-canonical amino acids like this compound into peptide sequences is a key strategy for creating peptides with enhanced therapeutic properties and novel functionalities.

Strategic Incorporation into Peptide Sequences for Functional Modulation

The introduction of fluorinated amino acids into peptide and protein structures can significantly alter their biophysical and chemical properties. nih.gov Strategic placement of these analogs can modulate acidity, basicity, hydrophobicity, and conformation. nih.gov This modulation can lead to enhanced biological activity and increased metabolic stability, which are critical for the development of peptide-based therapeutics. nih.govnbinno.com

The incorporation of fluorinated phenylalanines can improve the catabolic stability of therapeutic proteins and peptide-based vaccines. nih.gov For instance, modifications such as adding a phenoxy group to the phenylalanine side chain have been shown to enhance the stability of the resulting peptide. While specific studies detailing the functional modulation by this compound are emerging, the principles established with other fluorinated analogs suggest its strong potential for enhancing peptide stability and function. nbinno.comnih.govnih.gov

Table 2: Effects of Incorporating Fluorinated Amino Acids into Peptides

| Property Modified | Effect | Reference |

|---|---|---|

| Metabolic Stability | Increased resistance to enzymatic degradation. | nih.govnbinno.com |

| Bioavailability | Can be improved due to altered physicochemical properties. | nih.govnbinno.com |

| Conformation | Influences peptide folding and secondary structure. | nih.gov |

| Binding Affinity | Can be enhanced through new non-covalent interactions. | |

Design of Peptide-Based Catalysts and Therapeutics

The unique properties of fluorinated amino acids are also being exploited in the design of novel peptide-based catalysts and therapeutics. nih.govmdpi.com Research has demonstrated the synthesis of phenylalanine-derived trifluoromethyl ketones that can be incorporated into a peptide scaffold. nih.gov These modified peptides act as catalysts for oxidation reactions, such as olefin epoxidation, by generating highly reactive dioxiranes in situ. nih.gov

In the therapeutic arena, fluorinated amino acids are crucial building blocks. nbinno.comnbinno.com Their incorporation can lead to peptides and proteins with improved pharmacological profiles, including enhanced stability and bioavailability. nih.govnbinno.com The Phe-Phe motif, for example, is a powerful building block for driving the self-assembly of peptides into nanostructures used in drug delivery and other nanomedicine applications. mdpi.com The introduction of fluorine can further tune these self-assembly properties for specific therapeutic goals. The development of antimicrobial peptides (AMPs) has also benefited from the strategic substitution of amino acids to enhance stability and activity while reducing toxicity. nih.gov

Development of Targeted Therapies and Drug Candidates

Beyond peptides, this compound and related fluorinated amino acids serve as critical intermediates and building blocks in the synthesis of small-molecule drugs for a variety of diseases. nbinno.comnbinno.com The introduction of fluorine or fluorine-containing groups is a widely used strategy in medicinal chemistry to improve a drug's efficacy, metabolic stability, and pharmacokinetic profile. nih.govnbinno.com

Fluorinated phenylalanines are foundational components in the synthesis of complex molecules designed to target cancer cells or modulate metabolic pathways. nbinno.comnbinno.com For example, DL-4-Trifluoromethyl-L-phenylalanine is a key intermediate in the synthesis of certain anticancer and antidiabetic medications. nbinno.comnbinno.com Its incorporation can lead to drugs with better receptor binding and improved oral bioavailability. nbinno.com

In another example, a 2-trifluoromethoxy-ʟ-phenylalanine derivative was a key component in a novel class of benzazepinone (B8055114) inhibitors of the hNav1.7 voltage-gated sodium channel, which were investigated as potential treatments for neuropathic pain. nih.gov Furthermore, research into inhibitors of the phenylalanine transporter SLC6A19 for treating phenylketonuria (PKU) demonstrates the ongoing effort to develop targeted therapies based on modulating amino acid pathways. jnanatx.com These examples underscore the value of fluorinated phenylalanine derivatives as versatile building blocks in the discovery of new medicines. umich.edu

Exploration in Cancer and Neurological Disorder Treatments

While direct research on this compound in cancer and neurological disorder treatments is limited, the broader class of fluorinated phenylalanine derivatives has been a key area of investigation. The introduction of fluorine-containing groups can significantly alter the biological activity of parent compounds, a strategy widely used in drug design. mdpi.comresearchgate.net

In oncology, derivatives of phenylalanine are explored for their potential to selectively target and inhibit the growth of cancer cells. For instance, L-phenylalanine dipeptide derivatives have been shown to inhibit the proliferation of prostate cancer cells by targeting specific proteins involved in cell growth and metastasis. nih.gov Another related compound, 4-borono-L-phenylalanine, is a key component in boron neutron capture therapy (BNCT), a targeted radiation cancer therapy. nih.gov The over-expression of L-type amino acid transporters (LATs) in many cancer cells facilitates the uptake of such amino acid derivatives, making them effective vehicles for targeted therapies. nih.gov

The trifluoromethoxy group, in particular, is known to enhance the metabolic stability and cell permeability of drug candidates, which are desirable properties for anticancer agents. bohrium.com While specific studies on this compound are not extensively documented, its structural similarity to other effective phenylalanine derivatives suggests its potential as a valuable scaffold in the development of novel cancer therapeutics.

In the context of neurological disorders, the role of phenylalanine metabolism is critical. Phenylketonuria (PKU), a genetic disorder characterized by the inability to metabolize phenylalanine, leads to its accumulation in the brain, causing severe neurological damage if untreated. nih.govnih.govmayoclinic.orgarchivesofmedicalscience.com Research into phenylalanine derivatives for neurological disorders often focuses on understanding and mitigating such toxic effects or utilizing them to probe neural pathways. While direct therapeutic applications of this compound in neurological disorders have not been established, the study of how such modified amino acids interact with neural systems could provide valuable insights into the mechanisms of neurodegeneration and inform the design of future therapeutic interventions. researchgate.net

Application in Antimicrobial and Antiviral Drug Discovery

The development of new antimicrobial and antiviral agents is a critical area of research, and phenylalanine derivatives have emerged as promising candidates. The incorporation of fluorinated groups like trifluoromethoxy can enhance the efficacy of these agents.

In the realm of antibacterial research, phenylalanine-based surfactants have demonstrated significant antimicrobial activities. mdpi.com For example, Fmoc-phenylalanine has been shown to exhibit antibacterial activity against various Gram-positive bacteria and can inhibit the formation of bacterial biofilms, which are notoriously difficult to treat. nih.govrsc.orgresearchgate.net The surfactant-like properties of these molecules are believed to contribute to their ability to disrupt bacterial membranes. rsc.org Furthermore, (Trifluoromethoxy)phenylboronic acids have been investigated for their antibacterial properties, indicating that the trifluoromethoxy group can contribute to antimicrobial activity. nih.gov

In antiviral research, phenylalanine derivatives have been designed as inhibitors of viral replication. One notable area of research is the development of HIV-1 capsid inhibitors, where the phenylalanine core is essential for maintaining antiviral activity. nih.gov Modifications to the phenylalanine structure, including the introduction of various functional groups, are explored to enhance binding to the viral capsid protein and disrupt its function. nih.gov Additionally, other phenylalanine derivatives have shown antiviral activities against chikungunya virus and parainfluenza virus type 3. nih.gov The trifluoromethoxy group, with its unique electronic properties, is a valuable substituent in the design of such antiviral compounds, potentially improving their potency and pharmacokinetic profiles. mdpi.combohrium.com

Table 1: Research Findings on Antimicrobial and Antiviral Phenylalanine Derivatives

| Derivative | Target Organism/Virus | Key Finding |

|---|---|---|

| Fmoc-phenylalanine | Gram-positive bacteria (e.g., S. aureus) | Exhibits antibacterial and antibiofilm activity. nih.govrsc.org |

| (Trifluoromethoxy)phenylboronic acids | Bacteria | Investigated for antibacterial properties. nih.gov |

| Phenylalanine derivatives | HIV-1 | The phenylalanine core is crucial for capsid inhibition. nih.gov |

Contributions to Materials Science and Agrochemical Research

The unique properties of the trifluoromethoxy group also lend themselves to applications in materials science and agrochemical development.

Fabrication of Advanced Materials with Tuned Properties

In materials science, the incorporation of fluorinated motifs into polymers and other materials can significantly alter their properties. The trifluoromethoxy group can enhance thermal stability, chemical resistance, and hydrophobicity. While specific research on the use of this compound in the fabrication of advanced materials is not widely published, the principles of using fluorinated building blocks are well-established. For instance, molecularly imprinted polymers (MIPs) have been created using L-phenylalanine as a template for the specific recognition of molecules like 4-borono-L-phenylalanine. mdpi.comresearchgate.net This demonstrates the utility of phenylalanine derivatives in creating polymers with tailored binding capabilities. The introduction of a trifluoromethoxy group onto the phenylalanine scaffold could be used to fine-tune the properties of such polymers, potentially enhancing their selectivity or stability.

Investigation of Biosynthetic Pathways and Protein Engineering

The study of biosynthetic pathways and the engineering of proteins with novel functions are advanced fields where unnatural amino acids like this compound play a crucial role.

The biosynthesis of phenylalanine proceeds through the shikimate pathway, a well-characterized metabolic route in plants and microorganisms. frontiersin.org The enzymatic machinery of this pathway can sometimes accommodate and process analogues of the natural substrates, offering a potential route for the biosynthesis of modified amino acids. However, the biosynthesis of highly modified analogues like this compound is challenging for natural enzymatic systems. Therefore, chemical synthesis is the primary method for its production.

In the field of protein engineering, the site-specific incorporation of unnatural amino acids (uAAs) into proteins allows for the introduction of novel chemical functionalities, enabling detailed studies of protein structure and function and the creation of proteins with enhanced or novel properties. nih.govnih.govresearchgate.netanu.edu.au The trifluoromethoxy group can serve as a useful probe for NMR spectroscopy due to the presence of fluorine. The incorporation of amino acids containing trifluoromethyl groups, a close analogue to the trifluoromethoxy group, has been demonstrated. anu.edu.au These fluorinated amino acids can be incorporated into proteins to study protein-ligand interactions and conformational changes. anu.edu.au The unique electronic and steric properties of the trifluoromethoxy group could be harnessed to modulate protein stability, enzyme activity, and protein-protein interactions.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| L-phenylalanine |

| 4-borono-L-phenylalanine |

| Fmoc-phenylalanine |

Analytical and Bioanalytical Methodologies for 4 Trifluoromethoxy Dl Phenylalanine Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for the purification and quantitative analysis of 4-(Trifluoromethoxy)-DL-phenylalanine, ensuring the quality and accuracy of research findings.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of this compound and for resolving its enantiomers. The determination of enantiomeric excess is particularly critical, as the biological activity of chiral molecules often resides in a single enantiomer.

Chiral HPLC is the method of choice for separating the D- and L-enantiomers of this compound. This is typically achieved using chiral stationary phases (CSPs) that create a chiral environment, leading to differential interactions with the enantiomers and thus enabling their separation. Common CSPs for amino acid derivatives include polysaccharide-based columns (e.g., Chiralpak® series) and protein-based columns. nih.govsigmaaldrich.comsci-hub.ru The mobile phase composition, often a mixture of a non-polar solvent like n-hexane and a polar alcohol such as isopropanol, is optimized to achieve baseline resolution of the enantiomeric peaks. nih.gov The enantiomeric excess can then be calculated from the relative peak areas of the two enantiomers.

For purity analysis, reversed-phase HPLC is commonly employed. A C18 column is often used with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. Detection is typically performed using a UV detector.

Table 1: Illustrative Chiral HPLC Parameters for Phenylalanine Derivatives

| Parameter | Typical Conditions |

| Column | Chiralpak® AD-H, OD-H, or IA (4.6 mm x 250 mm) |

| Mobile Phase | n-Hexane/Isopropanol mixtures (e.g., 97:3, 95:5) nih.gov |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV at 210-254 nm |

| Temperature | Ambient or controlled (e.g., 25 °C) |

Advanced Spectroscopic Methods for Structural and Interaction Analysis

Spectroscopic techniques provide detailed insights into the molecular structure, conformation, and interactions of this compound at an atomic level.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation of this compound. Both ¹H and ¹⁹F NMR are particularly informative.

¹H NMR provides information about the number and connectivity of protons in the molecule. The aromatic protons of the phenyl ring will appear as a complex multiplet, while the protons of the alanine (B10760859) backbone (α-CH and β-CH₂) will exhibit characteristic chemical shifts and coupling patterns. For the related compound 4-(trifluoromethyl)-L-phenylalanine, the aromatic protons appear in the range of δ 7.2-7.6 ppm, while the α-proton is observed around δ 3.9 ppm and the β-protons around δ 3.1-3.3 ppm. chemicalbook.comchemicalbook.com Similar shifts would be expected for this compound.

¹⁹F NMR is highly sensitive to the local electronic environment of the fluorine atoms. The trifluoromethoxy group (-OCF₃) will give a distinct singlet in the ¹⁹F NMR spectrum. The chemical shift of this peak can provide valuable information about the electronic nature of the phenyl ring and can be used to monitor interactions with other molecules. For the analogous compound 4-(trifluoromethoxy)aniline, the ¹⁹F NMR signal for the -OCF₃ group appears around -58 ppm. spectrabase.com

Table 2: Predicted ¹H and ¹⁹F NMR Chemical Shifts for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) |

| ¹H | |

| Aromatic-H | ~7.2 - 7.5 |

| α-H | ~3.9 - 4.1 |

| β-H₂ | ~3.1 - 3.4 |

| ¹⁹F | |

| -OCF₃ | ~ -58 |

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide unambiguous information about the molecular conformation, bond lengths, bond angles, and, for a single enantiomer, the absolute configuration. While the crystal structure of this compound has not been specifically reported in the literature, analysis of the crystal structures of L-phenylalanine and its derivatives provides a framework for understanding its likely solid-state structure. nih.govresearchgate.net For instance, the crystal structure of L-phenylalanine reveals a zwitterionic form with specific intermolecular hydrogen bonding networks that dictate the crystal packing. psu.edu It is anticipated that this compound would also crystallize as a zwitterion, with the trifluoromethoxy group potentially influencing the crystal packing through dipole-dipole interactions.

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the mass-to-charge ratio of ions, which allows for the determination of the molecular weight and elemental composition of a compound. When coupled with a separation technique like HPLC (LC-MS), it is a powerful tool for identifying and quantifying metabolites in biological samples.

The fragmentation pattern of this compound in the mass spectrometer can provide structural information. For phenylalanine-containing peptides, characteristic fragmentation includes the loss of the benzyl (B1604629) group and cleavage of the peptide backbone. capes.gov.br For this compound, fragmentation would likely involve cleavage of the trifluoromethoxy group and the amino acid side chain.

In metabolic studies, LC-MS can be used to track the fate of this compound in biological systems. A study on the metabolism of the structurally related compound 4-trifluoromethoxyaniline in rats identified a major urinary metabolite as a sulphated, ring-hydroxylated derivative, indicating that the trifluoromethoxy group itself is metabolically stable. nih.gov Similar metabolic pathways, such as hydroxylation of the aromatic ring followed by conjugation, could be anticipated for this compound.

Bioanalytical Assays for Functional Characterization

Bioanalytical assays are essential for understanding the biological activity and functional effects of this compound. These assays can range from simple binding studies to more complex cell-based functional assays.

One example of a bioanalytical assay is the use of fluorescence spectroscopy to study the binding of fluorinated phenylalanine analogs to specific proteins. For instance, the binding of 4-fluoro-L-phenylalanine to the L-leucine specific receptor of Escherichia coli has been characterized by measuring changes in protein fluorescence upon ligand binding, from which the dissociation constant (Kᴅ) can be determined. nih.gov Such an assay could be adapted to investigate the interaction of this compound with potential protein targets.

Furthermore, functional assays can be employed to investigate the impact of incorporating this unnatural amino acid into proteins. For example, site-directed mutagenesis can be used to replace a native phenylalanine residue in an enzyme with this compound, and the resulting changes in enzyme kinetics and substrate specificity can be assessed. nih.gov This approach can provide insights into the role of specific amino acid residues in protein function and how the unique electronic properties of the trifluoromethoxy group can modulate that function.

Receptor Binding and Enzyme Activity Assays (e.g., SPR)

Understanding how this compound interacts with specific protein targets is fundamental to elucidating its mechanism of action. Receptor binding and enzyme activity assays are primary tools for this purpose.

Receptor binding assays are designed to measure the affinity of a ligand, in this case, this compound, for a particular receptor. These assays can be performed using various formats, including radioligand binding assays and label-free technologies like Surface Plasmon Resonance (SPR). SPR is a powerful technique for real-time, label-free detection of biomolecular interactions. In a typical SPR experiment, a receptor of interest is immobilized on a sensor chip. A solution containing this compound is then flowed over the chip surface. The binding of the compound to the receptor causes a change in the refractive index at the sensor surface, which is detected as a shift in the resonance angle of the reflected light. This allows for the determination of kinetic parameters such as the association rate constant (k_a), the dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D), which is a measure of binding affinity.

Enzyme activity assays are employed to determine if this compound can inhibit or modulate the activity of a specific enzyme. These assays typically measure the rate of product formation or substrate depletion in the presence and absence of the compound. The results can reveal the compound's inhibitory potency, often expressed as the half-maximal inhibitory concentration (IC50), and can provide insights into the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Interactive Data Table: Hypothetical Kinetic Parameters for this compound Binding to a Target Receptor Measured by SPR

| Parameter | Value | Unit |

| Association Rate (k_a) | 1.5 x 10^5 | 1/(M·s) |

| Dissociation Rate (k_d) | 3.2 x 10^-4 | 1/s |

| Affinity (K_D) | 2.1 | µM |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental values for this compound were not available in the public domain.

Cell-Based Assays for Biological Response and Cytotoxicity

While receptor binding and enzyme assays provide valuable information about molecular interactions, cell-based assays are essential for understanding the biological effects of this compound in a more physiologically relevant context.

Cell-based assays for biological response are used to investigate the functional consequences of the compound's interaction with its target in living cells. These assays can measure a wide range of cellular processes, such as changes in second messenger levels (e.g., cAMP or calcium), activation or inhibition of signaling pathways, gene expression, or protein phosphorylation. The specific assay chosen depends on the biological function of the target receptor or enzyme.

Cytotoxicity assays are crucial for assessing the potential of this compound to cause cell death. There are numerous methods to evaluate cytotoxicity, each measuring a different aspect of cellular health. Common assays include:

MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active metabolism convert the MTT tetrazolium salt into a colored formazan (B1609692) product. A decrease in formazan production in the presence of the compound indicates reduced cell viability.

LDH Assay: This assay measures the release of lactate (B86563) dehydrogenase (LDH), a cytosolic enzyme, into the culture medium. LDH release is an indicator of cell membrane damage and cell death.

Apoptosis Assays: These assays detect specific markers of programmed cell death (apoptosis), such as caspase activation or changes in the cell membrane.

The results from these assays, typically reported as the concentration of the compound that causes 50% of the maximal effect (EC50 for biological response or CC50 for cytotoxicity), are critical for evaluating the therapeutic potential and safety profile of this compound.

Interactive Data Table: Hypothetical Cellular Activity of this compound

| Assay Type | Cell Line | Endpoint Measured | Result (EC50/CC50) |

| Functional Response | HEK293 | cAMP Inhibition | 5.8 µM |

| Cytotoxicity (MTT) | HepG2 | Cell Viability | > 100 µM |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental values for this compound were not available in the public domain.

Future Directions and Emerging Research Avenues in 4 Trifluoromethoxy Dl Phenylalanine Studies

Innovations in Asymmetric Synthetic Strategies and Scale-Up

The development of efficient and stereoselective synthetic routes to access enantiomerically pure forms of 4-(Trifluoromethoxy)-phenylalanine is a critical area of ongoing research. While classical methods for amino acid synthesis are established, the demand for highly pure chiral building blocks in pharmaceuticals necessitates the innovation of asymmetric strategies. ineosopen.orgacs.org Recent advancements in catalysis, including the use of chiral catalysts and enzymatic resolutions, are being explored to produce either the D- or L-enantiomer with high enantiomeric excess. acs.orgnih.gov

Key areas of innovation include:

Catalytic Asymmetric Synthesis: The development of novel chiral catalysts, such as those based on transition metals, for the asymmetric hydrogenation or amination of prochiral precursors to 4-(Trifluoromethoxy)-DL-phenylalanine. ineosopen.org

Enzymatic Resolutions: The use of enzymes, such as aminoacylases or lipases, to selectively resolve the racemic mixture of this compound, providing access to both enantiomers.

Chemo-enzymatic Methods: Combining chemical synthesis with enzymatic steps to achieve high efficiency and stereoselectivity.

Furthermore, the transition from laboratory-scale synthesis to industrial-scale production presents its own set of challenges. Research is focused on developing robust, cost-effective, and scalable processes that maintain high purity and enantiomeric integrity. researchgate.net This includes optimizing reaction conditions, minimizing the use of hazardous reagents, and developing efficient purification techniques. nih.gov

Table 1: Comparison of Synthetic Strategies for Chiral Amino Acids

| Strategy | Advantages | Challenges | Relevance to this compound |

| Asymmetric Catalysis | High enantioselectivity, potential for high turnover numbers. | Catalyst cost and sensitivity, optimization required for specific substrates. | Development of specific catalysts for the trifluoromethoxyphenyl group is a key research area. |

| Enzymatic Resolution | High stereospecificity, mild reaction conditions. | Limited to resolving racemic mixtures, potential for low yields of the desired enantiomer (max 50% theoretical yield). | Screening for enzymes that can efficiently resolve this compound is ongoing. |

| Chiral Pool Synthesis | Utilizes readily available chiral starting materials. | Limited by the availability of suitable starting materials. | Can be a viable route if a suitable chiral precursor can be identified and efficiently converted. |

Deeper Elucidation of Molecular Mechanisms and Biological Pathways

The incorporation of the trifluoromethoxy group into the phenylalanine structure can significantly alter its biological properties. nbinno.com This functional group can affect how the amino acid is recognized, transported, and metabolized within biological systems. Future research will focus on a deeper understanding of these interactions at the molecular level.

Key research questions include:

Metabolic Fate: How is this compound metabolized in vivo? Is it incorporated into proteins, or does it follow other metabolic pathways? Understanding its metabolic stability and potential metabolites is crucial for any therapeutic application. nih.govnih.gov

Interaction with Transporters and Enzymes: How does the trifluoromethoxy group influence the binding and transport of the amino acid by cellular transporters? mdpi.com Does it act as an inhibitor or a substrate for enzymes involved in amino acid metabolism, such as phenylalanine hydroxylase? nih.gov

Impact on Protein Structure and Function: If incorporated into peptides or proteins, how does this compound affect their structure, stability, and function? nih.gov The unique electronic properties of the trifluoromethoxy group could be leveraged to modulate protein-protein interactions or enzyme activity.

These investigations will likely employ a combination of in vitro biochemical assays, cell-based studies, and animal models to trace the biological journey of this unnatural amino acid.

Advanced Computational Modeling and Rational Design for Novel Applications

Computational modeling and simulation are becoming indispensable tools in modern chemical and biological research. taylorandfrancis.com For this compound, these methods can provide valuable insights into its properties and guide the rational design of new molecules with desired functions. researchgate.net

Future computational studies may focus on:

Conformational Analysis: Predicting the preferred conformations of this compound and how it influences the structure of peptides into which it is incorporated. nih.gov

Molecular Docking: Simulating the interaction of this compound with the active sites of enzymes or the binding pockets of receptors. plos.org This can help in identifying potential biological targets and in designing derivatives with enhanced binding affinity and selectivity.

Quantum Mechanical Calculations: Investigating the electronic properties of the trifluoromethoxy group and its influence on the reactivity and intermolecular interactions of the amino acid.

These computational approaches, in synergy with experimental validation, will accelerate the discovery of novel applications for this compound in areas such as drug design and materials science. nih.gov

Expansion into Radiopharmaceutical Applications (e.g., PET Imaging)

Fluorinated amino acids are of significant interest in the development of radiotracers for Positron Emission Tomography (PET) imaging, a powerful non-invasive diagnostic tool in oncology and neurology. nih.govnbinno.com The presence of fluorine in this compound makes it an attractive candidate for radiolabeling with the positron-emitting isotope fluorine-18 (B77423) ([¹⁸F]).

Future research in this area will likely involve:

Radiosynthesis: Developing efficient and automated methods for the radiosynthesis of [¹⁸F]4-(Trifluoromethoxy)-phenylalanine. nih.gov This includes optimizing the labeling conditions to achieve high radiochemical yield and purity.

Preclinical Evaluation: Assessing the in vivo biodistribution, pharmacokinetics, and tumor-targeting properties of [¹⁸F]4-(Trifluoromethoxy)-phenylalanine in animal models of various diseases, such as cancer and neurodegenerative disorders. nih.govresearchgate.net

Comparison with Existing Tracers: Evaluating the diagnostic performance of [¹⁸F]4-(Trifluoromethoxy)-phenylalanine in comparison to established PET tracers like [¹⁸F]FDG and other radiolabeled amino acids. frontiersin.orgnih.gov

The development of novel amino acid-based PET tracers like [¹⁸F]4-(Trifluoromethoxy)-phenylalanine holds the promise of improved diagnostic accuracy and more personalized treatment strategies in medicine. nbinno.comnih.gov

Table 2: Potential Advantages of a [¹⁸F]4-(Trifluoromethoxy)-phenylalanine PET Tracer

| Feature | Potential Advantage |

| Amino Acid Structure | May be taken up by cells via amino acid transporters, which are often upregulated in cancer cells, potentially leading to high tumor-to-background contrast. nbinno.com |

| Trifluoromethoxy Group | The lipophilicity and electronic properties of this group could influence biodistribution and cellular uptake, potentially offering different imaging characteristics compared to other fluorinated amino acids. |

| Fluorine-18 Label | [¹⁸F] is a well-established radionuclide for PET with favorable decay characteristics and a half-life suitable for clinical imaging. |

Development of Next-Generation Chemical Biology Tools and Probes

The unique properties of this compound make it a valuable building block for the creation of sophisticated chemical biology tools and probes. sigmaaldrich.com These tools can be used to investigate complex biological processes with high precision.

Emerging research avenues in this domain include:

¹⁹F NMR Probes: The trifluoromethoxy group serves as an excellent ¹⁹F NMR handle. researchgate.net Incorporating this compound into peptides or small molecule ligands allows for the use of ¹⁹F NMR to study their binding to biological macromolecules, providing insights into conformational changes and binding affinities.

Photo-crosslinking Probes: The phenyl ring of this compound can be further functionalized with photo-activatable groups, such as azides or diazirines. nih.govnih.gov These photo-crosslinking probes can be used to identify the binding partners of a molecule of interest within a complex biological milieu.

Bioorthogonal Chemistry Handles: The introduction of bioorthogonal functional groups onto the this compound scaffold would enable its use in click chemistry reactions for the labeling and visualization of biomolecules in living systems.

The development of such advanced chemical biology tools derived from this compound will undoubtedly contribute to a deeper understanding of fundamental biological questions.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-(Trifluoromethoxy)-DL-phenylalanine, and how can reaction yields be optimized?

- Methodology : The trifluoromethoxy group can be introduced via nucleophilic aromatic substitution or cross-coupling reactions. For example, a nitro group on phenylalanine (as in 4-nitro-DL-phenylalanine synthesis ) can be replaced with trifluoromethoxy using Cu-catalyzed reactions under controlled temperatures (e.g., 80–100°C). Optimize solvent polarity (e.g., DMF or DMSO) and catalyst loading (e.g., CuI/1,10-phenanthroline) to enhance regioselectivity. Purification via recrystallization or silica gel chromatography is critical to isolate the racemic mixture.

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodology : Use PPE (gloves, goggles, lab coats) and work in a fume hood due to potential respiratory and dermal irritation . Store the compound in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent hydrolysis of the trifluoromethoxy group. Avoid contact with strong acids/bases, which may degrade the compound .

Q. Which analytical techniques are most reliable for assessing the purity and structural integrity of this compound?

- Methodology :

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to quantify purity (>95% by area normalization) .

- NMR : Confirm substitution patterns via ¹⁹F NMR (δ ~ -55 to -60 ppm for CF₃O group) and ¹H NMR (aromatic protons at δ 7.2–7.5 ppm) .

- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular weight (M+H⁺ ~ 278.1 g/mol) .

Advanced Research Questions

Q. How can enantiomeric resolution of this compound be achieved, and what challenges arise from the trifluoromethoxy substituent?

- Methodology : Use chiral stationary phases (e.g., Chirobiotic T column) in HPLC with a hexane/isopropanol mobile phase. The trifluoromethoxy group’s steric bulk may reduce separation efficiency; adjust temperature (25–40°C) and flow rate (0.5–1.0 mL/min) to enhance resolution . Alternatively, enzymatic resolution with acylases or lipases can selectively hydrolyze one enantiomer .

Q. What strategies mitigate degradation of this compound under varying pH and thermal conditions?

- Methodology : Conduct stability studies using accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks). The compound is prone to hydrolysis in acidic/alkaline conditions; buffer solutions (pH 5–7) minimize degradation . Lyophilization improves long-term storage stability. Monitor degradation via HPLC-MS to identify byproducts like 4-hydroxy-DL-phenylalanine .

Q. How does the trifluoromethoxy group influence the compound’s reactivity in peptide synthesis compared to other halogenated phenylalanines?

- Methodology : The electron-withdrawing CF₃O group reduces nucleophilicity at the aromatic ring, requiring stronger activating agents (e.g., HATU vs. EDCI) for amide bond formation. Compare coupling efficiencies with 4-chloro- or 4-fluoro-DL-phenylalanine derivatives using model peptides . Steric effects may necessitate longer reaction times (12–24 hrs) for complete conjugation .

Q. How can researchers address discrepancies in reported solubility data for this compound across studies?

- Methodology : Standardize solubility testing using USP methods (e.g., shake-flask technique at 25°C). Variations may arise from impurities (e.g., residual solvents) or polymorphic forms. Characterize batches via XRPD to rule out crystalline vs. amorphous differences. Cross-validate results using multiple solvents (water, DMSO, ethanol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。